

2,6-Dinitro-4-fluorophenol solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dinitro-4-fluorophenol

Cat. No.: B1294825

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2,6-Dinitro-4-fluorophenol** in Organic Solvents

Authored by: Gemini, Senior Application Scientist Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development, chemical synthesis, and formulation science. Understanding and predicting how a compound will behave in various solvents is fundamental to process design, purification, and the ultimate bioavailability of a drug product. This guide provides a comprehensive technical overview of the solubility of **2,6-Dinitro-4-fluorophenol** (DNFP), a key chemical intermediate. We will explore its physicochemical properties, the theoretical principles governing its solubility, its qualitative profile in common organic solvents, and a detailed protocol for its experimental determination.

Introduction to 2,6-Dinitro-4-fluorophenol (DNFP)

2,6-Dinitro-4-fluorophenol is an organic compound characterized by a phenolic ring substituted with two electron-withdrawing nitro groups (-NO₂) and a fluorine atom (-F).^[1] Its molecular formula is C₆H₃FN₂O₅, and it has a molecular weight of approximately 202.10 g/mol. ^{[1][2]} DNFP typically appears as a yellow crystalline solid or powder with a melting point in the range of 48-56°C.^{[1][3]}

Historically, related dinitrophenol compounds were investigated for their ability to uncouple mitochondrial oxidative phosphorylation, a process that leads to increased metabolism and heat production.^[1] However, due to severe toxicity, such uses were discontinued.^[1] Today, DNFP and its derivatives are primarily used as intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.^[4] Given its role in synthesis, a thorough understanding of its solubility is essential for optimizing reaction conditions, developing purification strategies (like crystallization), and ensuring process efficiency.

Physicochemical Properties Influencing Solubility

The solubility of a compound is not an arbitrary property; it is dictated by its molecular structure and the resulting intermolecular forces. The key characteristics of DNFP are detailed below.

Molecular Structure and Polarity

The structure of DNFP is inherently polar. This polarity arises from:

- A Phenolic Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), making it highly interactive with polar solvents.
- Two Nitro (-NO₂) Groups: These are strongly electron-withdrawing groups, creating significant partial positive charges on the aromatic ring and partial negative charges on the oxygen atoms. The nitro groups are potent hydrogen bond acceptors.
- A Fluorine (-F) Atom: As the most electronegative element, fluorine is a strong electron-withdrawing group, further contributing to the molecule's overall polarity.

The combination of these functional groups results in a molecule with a significant dipole moment and a high capacity for hydrogen bonding.

Fig 1. Structure and properties of **2,6-Dinitro-4-fluorophenol**.

Acidity (pKa)

The presence of three potent electron-withdrawing groups (two -NO₂ and one -F) significantly increases the acidity of the phenolic hydroxyl group. These groups stabilize the resulting phenoxide anion after deprotonation.^[1] The predicted pKa of DNFP is approximately 2.96,

making it a moderately strong organic acid.[1][4] This acidity is crucial as it allows DNFP to react with bases to form salts, a reaction that dramatically increases aqueous solubility.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. For DNFP, the LogP is approximately 2.39, which indicates moderate lipophilicity.[1] This value reflects a balance: the aromatic ring contributes to its oil-loving nature, while the polar functional groups (-OH, -NO₂, -F) provide an affinity for water.[1] This balance suggests that DNFP will have limited solubility in very non-polar solvents (like hexane) and also in water, but will favor organic solvents of intermediate to high polarity.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility.[5] Dissolution is a process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's self-attractions.

Fig 2. Energetic balance governing the dissolution process.

For DNFP, the key interactions are:

- In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They readily interact with DNFP's hydroxyl and nitro groups, leading to strong solute-solvent interactions and good solubility.[1]
- In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents are hydrogen bond acceptors. They can interact strongly with DNFP's acidic hydroxyl group, facilitating dissolution. Good solubility is expected.[1][4]
- In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. The energy gained from weak van der Waals forces is insufficient to break DNFP's strong intermolecular attractions, resulting in poor solubility.[1]

Solubility Profile of 2,6-Dinitro-4-fluorophenol

Based on its physicochemical properties and theoretical principles, a qualitative solubility profile can be established. Quantitative data for this specific compound is not widely published in readily available literature, necessitating experimental determination for specific applications.

Solvent Class	Example Solvents	Expected Solubility	Primary Intermolecular Forces
Polar Protic	Ethanol, Methanol	Good to High	Hydrogen Bonding, Dipole-Dipole
Polar Aprotic	Acetone, DMSO, Ethyl Acetate	Good	Hydrogen Bonding, Dipole-Dipole
Halogenated	Dichloromethane, Chloroform	Moderate	Dipole-Dipole
Aromatic	Toluene, Benzene	Low to Moderate	Dipole-Induced Dipole, π - π Stacking
Non-Polar	Hexane, Heptane	Poor / Insoluble	Van der Waals (Dispersion) Forces
Aqueous	Water	Sparingly Soluble ^[4]	Hydrogen Bonding (limited by aromatic ring)
Aqueous Base	5% Sodium Hydroxide	Soluble	Ion-Dipole (Salt Formation)
Aqueous Acid	5% Hydrochloric Acid	Insoluble	Suppresses ionization

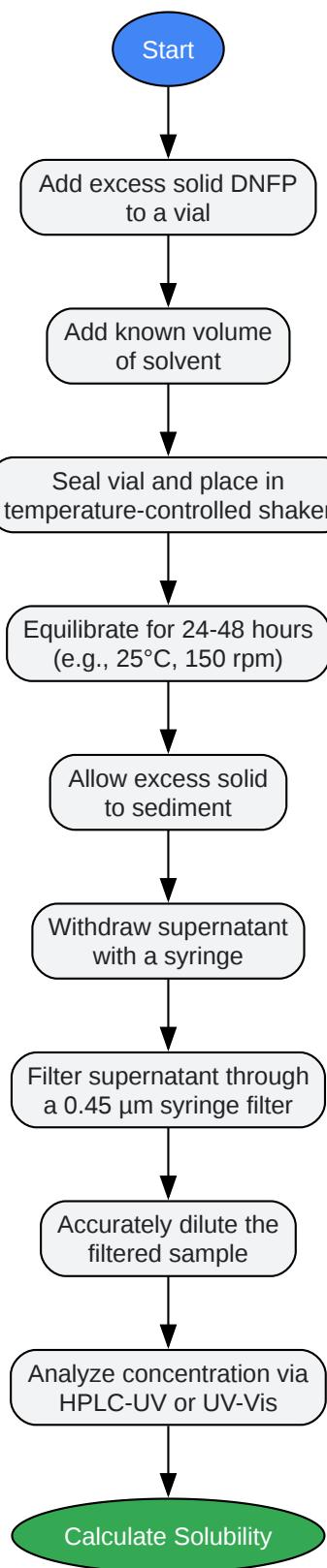
Table 1. Qualitative solubility profile of **2,6-Dinitro-4-fluorophenol** in common organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[\[6\]](#)[\[7\]](#) The procedure aims to create a saturated solution in equilibrium with an excess of the solid compound at a controlled temperature.

Principle

An excess amount of the solid solute (DNFP) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is measured analytically.


Materials and Equipment

- **2,6-Dinitro-4-fluorophenol** (solid)
- Solvent of interest
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control (incubator shaker)
- Syringe filters (e.g., 0.45 μ m PTFE or PVDF, chosen for solvent compatibility)
- Syringes
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

- Preparation: Add an excess of solid DNFP to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A general rule is to add an amount that is 2-3 times the estimated solubility.

- Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours.^[8] This extended time is crucial to ensure thermodynamic equilibrium is reached.
- Phase Separation: After equilibration, remove the vials from the shaker and let them stand undisturbed for a short period to allow the excess solid to settle.^[6]
- Sampling: Carefully draw the supernatant (the clear liquid phase) into a syringe. Avoid disturbing the solid material at the bottom.
- Filtration: Attach a syringe filter to the syringe and dispense the solution into a clean vial. This step is critical to remove any microscopic undissolved particles that could falsely elevate the measured concentration.
- Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. The concentration is determined by comparing the analytical response to a calibration curve prepared from known standards of DNFP.
- Calculation: The solubility (S) is calculated using the determined concentration (C) and the dilution factor (DF): $S = C \times DF$

[Click to download full resolution via product page](#)

Fig 3. Workflow for the Shake-Flask solubility determination method.

Safety and Handling Considerations

2,6-Dinitro-4-fluorophenol and related dinitrophenols are hazardous compounds that must be handled with appropriate care.

- **Toxicity:** Dinitrophenols are generally classified as toxic. The Safety Data Sheet (SDS) for similar compounds indicates they can be fatal if swallowed and toxic in contact with skin or if inhaled.[9]
- **Handling:** Always handle DNFP in a well-ventilated area or a chemical fume hood.[10][11] Avoid creating dust.[10]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[10][11]
- **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
- **Disposal:** Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[10]

Conclusion

2,6-Dinitro-4-fluorophenol is a polar, moderately acidic organic compound with moderate lipophilicity. Its solubility is governed by its strong capacity for hydrogen bonding. It exhibits good solubility in polar organic solvents like alcohols and ketones, and poor solubility in non-polar solvents like alkanes. For precise quantitative data, the robust and reliable shake-flask method is the recommended experimental approach. A thorough understanding of both the theoretical principles and the practical determination of its solubility is paramount for scientists and researchers utilizing this compound in synthesis and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,6-Dinitro-4-fluorophenol | 364-32-9 [smolecule.com]
- 2. 4-Fluoro-2,6-dinitrophenol | C6H3FN2O5 | CID 94951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-DINITRO-4-FLUOROPHENOL CAS#: 364-32-9 [amp.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chem.ws [chem.ws]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [2,6-Dinitro-4-fluorophenol solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294825#2-6-dinitro-4-fluorophenol-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com